molecular formula C14H12Cl2FNO7 B8511214 Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate CAS No. 106809-16-9

Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate

Cat. No. B8511214
Key on ui cas rn: 106809-16-9
M. Wt: 396.1 g/mol
InChI Key: UMCIIIXCSXZJNZ-UHFFFAOYSA-N
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Patent
US04804760

Procedure details

2.1 g of tetrachloromethane are added to 10.1 g of magnesium turnings in 21 ml of ethanol, and mixture of 66.6 g of diethyl malonate, 40 ml of ethanol and 150 ml of toluene are added dropwise at 50°-60° C. after the commencement of hydrogen evolution. The mixture is stirred for 1 hour at this temperature, cooled to -5°--10° C., and a solution of 109.2 g of 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride in 50 ml of toluene is slowly added dropwise. The mixture is then stirred for 1 hour at 0° C., brought to room temperature overnight, and warmed at 40°-50° C. for a further 2 hours. A mixture of 160 ml of water and 10.4 ml of concentrated sulphuric acid are added to the reaction mixture with ice cooling, and the organic phase is separated off. The aqueous phase is extracted with toluene, and the combined organic extract is washed with saturated sodium chloride solution and dried with sodium sulphate, and the solvent is stripped off. 144.5 g of diethyl (2,4 -dichloro-5-fluoro-3-nitro-benzoyl)malonate are obtained as a crude product. After addition of 200 ml of water and 0.6 g of 4-toluenesulphonic acid, this is refluxed for 3 hours, the mixture is extracted with methylene chloride, the extract is dried using sodium sulphate, and the solvent is removed by distillation in vacuo. 118 g of substituted benzoylacetate are obtained as a crude product. It has adequate purity for the further reactions.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
66.6 g
Type
reactant
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Four
Quantity
2.1 g
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[H][H].[Cl:15][C:16]1[C:24]([N+:25]([O-:27])=[O:26])=[C:23]([Cl:28])[C:22]([F:29])=[CH:21][C:17]=1[C:18](Cl)=[O:19].S(=O)(=O)(O)O>C(O)C.C1(C)C=CC=CC=1.ClC(Cl)(Cl)Cl.O>[Cl:15][C:16]1[C:24]([N+:25]([O-:27])=[O:26])=[C:23]([Cl:28])[C:22]([F:29])=[CH:21][C:17]=1[C:18]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:19]

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
109.2 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1[N+](=O)[O-])Cl)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
66.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.1 g
Type
catalyst
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5°--10° C.
STIRRING
Type
STIRRING
Details
The mixture is then stirred for 1 hour at 0° C.
Duration
1 h
WAIT
Type
WAIT
Details
brought to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
warmed at 40°-50° C. for a further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
are added to the reaction mixture with ice cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1[N+](=O)[O-])Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 144.5 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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